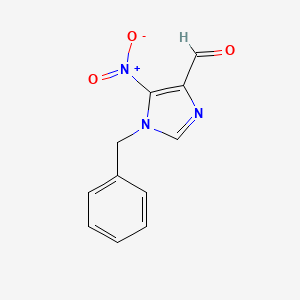

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

Descripción

Significance of Nitroimidazole Derivatives in Chemistry

Nitroimidazole derivatives constitute one of the most important classes of heterocyclic compounds in modern chemistry, with their significance extending across multiple scientific disciplines including medicinal chemistry, synthetic organic chemistry, and biochemical research. The nitroimidazole scaffold has established itself as a privileged structure due to its unique combination of chemical reactivity and biological activity potential. These compounds are characterized by the presence of an imidazole ring bearing at least one nitro group substituent, which fundamentally alters the electronic properties and reactivity patterns of the parent imidazole structure.

The chemical significance of nitroimidazoles stems from their distinctive reductive bioactivation mechanism, where the nitro group undergoes sequential electron reduction to generate reactive intermediates. This property has made them valuable not only as therapeutic agents but also as research tools for studying cellular redox processes and hypoxic conditions. The electron-withdrawing nature of the nitro group significantly affects the basicity and nucleophilicity of the imidazole nitrogen atoms, creating compounds with altered chemical behavior compared to unsubstituted imidazoles.

From a synthetic chemistry perspective, nitroimidazole derivatives serve as versatile building blocks for the construction of more complex heterocyclic systems. The presence of the nitro group provides multiple synthetic handles for further functionalization, including reduction to amino derivatives, nitro-displacement reactions, and cycloaddition processes. The compound 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde exemplifies this synthetic utility, incorporating both an electron-withdrawing nitro group and an electrophilic aldehyde functionality that can participate in various condensation and addition reactions.

Discovery and Development Timeline

The historical development of nitroimidazole chemistry can be traced back to the mid-twentieth century discovery of azomycin, chemically known as 2-nitroimidazole, which emerged from screening studies of streptomycete extracts in the 1950s. This discovery represented a pivotal moment in the development of nitroimidazole chemistry, as azomycin demonstrated potent biological activity and served as the chemical foundation for subsequent synthetic development programs that produced over one hundred related compounds.

The success of early nitroimidazole derivatives led to intensive research efforts focused on exploring structure-activity relationships within this chemical class. The 1960s witnessed the introduction of metronidazole, a 5-nitroimidazole derivative that became the archetypal compound of this class and established the therapeutic potential of nitroimidazoles. This development sparked widespread interest in nitroimidazole chemistry and led to systematic investigations of different substitution patterns and regioisomers.

During the subsequent decades, research efforts expanded to explore various nitroimidazole scaffolds, including both monocyclic and bicyclic systems. The development of bicyclic nitroimidazoles marked a significant advancement in the field, with compounds such as nitroimidazooxazoles and nitroimidazooxazines emerging as important structural classes. These developments established the foundation for modern nitroimidazole chemistry and demonstrated the versatility of the imidazole-nitro combination as a pharmacophore.

The specific compound this compound represents a more recent development in nitroimidazole chemistry, incorporating structural features that reflect advances in synthetic methodology and understanding of structure-property relationships. The presence of the benzyl substituent and the aldehyde functionality suggests its development as either a synthetic intermediate for more complex structures or as a compound designed for specific research applications.

Position Within the Imidazole Compound Family

The imidazole ring system serves as the structural foundation for a vast family of compounds with diverse chemical and biological properties. Within this family, nitroimidazoles occupy a unique position due to the profound influence of the nitro substituent on the electronic and chemical characteristics of the parent imidazole structure. The classification of nitroimidazoles is typically based on the position of the nitro group, with 2-nitroimidazoles, 4-nitroimidazoles, and 5-nitroimidazoles representing the major structural classes.

This compound belongs to the 5-nitroimidazole class, which is characterized by nitro substitution at the 5-position of the imidazole ring. This positional isomer class has established particular significance due to the biological activity profiles of its members, including well-known compounds such as metronidazole, tinidazole, and ornidazole. The 5-nitro substitution pattern creates specific electronic effects that influence both the chemical reactivity and biological behavior of these compounds.

The additional structural complexity of this compound, arising from the benzyl substitution at the 1-position and the formyl group at the 4-position, places it within a specialized subset of polysubstituted nitroimidazoles. This substitution pattern creates a compound with multiple reactive sites and potential for diverse chemical transformations. The benzyl group provides lipophilic character and may influence molecular interactions, while the aldehyde functionality offers opportunities for further synthetic elaboration through condensation reactions, reductive processes, and cycloaddition chemistry.

Comparative analysis with other nitroimidazole derivatives reveals that this compound shares structural similarities with various research compounds and synthetic intermediates. The following table presents key physicochemical data comparing this compound with related nitroimidazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern |

|---|---|---|---|---|

| This compound | C₁₁H₉N₃O₃ | 231.21 | Not reported | 1-Benzyl, 4-formyl, 5-nitro |

| 4-Nitroimidazole | C₃H₃N₃O₂ | 113.07 | 303 (decomposition) | 4-Nitro |

| 2-Methyl-4-nitroimidazole | C₄H₅N₃O₂ | 127.1 | 251-255 | 2-Methyl, 4-nitro |

| 5-Nitro-1H-imidazole-4-carbaldehyde | C₄H₃N₃O₃ | 141.09 | Not reported | 4-Formyl, 5-nitro |

Propiedades

IUPAC Name |

1-benzyl-5-nitroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXCVTNNZJYOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539027 | |

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87471-10-1 | |

| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde typically involves multi-step procedures. One common method includes the nitration of 1-benzylimidazole followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the fourth position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

- Reduction of the nitro group yields 1-benzyl-5-amino-1H-imidazole-4-carbaldehyde.

- Oxidation of the aldehyde group yields 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid.

- Substitution reactions yield various 1-alkyl or 1-aryl-5-nitro-1H-imidazole-4-carbaldehyde derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of functional materials, including organic semiconductors and dyes for solar cells.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations :

Thermal and Spectroscopic Properties

Table 2: Comparative Physical Properties

Analysis :

- The absence of melting point data for the target compound contrasts with the well-characterized indole derivatives (e.g., 47 and 48 ), which exhibit higher thermal stability due to extended aromatic systems .

- The aldehyde proton in the target compound is expected to resonate near δ 9.8–10.1 in 1H NMR, distinguishing it from carboxylic acid derivatives (δ ~12–13 for COOH) .

Actividad Biológica

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by research findings and case studies.

This compound has the molecular formula and a molecular weight of approximately 231.21 g/mol. The compound features a nitro group at the 5-position and an aldehyde functional group at the 4-position of the imidazole ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that covalently modify proteins, thereby inhibiting enzyme activity.

- Schiff Base Formation : The aldehyde group can react with amino groups in proteins to form Schiff bases, affecting protein function and disrupting cellular processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains, suggesting its use as an antimicrobial agent.

- Antifungal Properties : Studies indicate effectiveness against specific fungal pathogens, supporting its application in antifungal treatments.

- Anticancer Activity : Preliminary investigations demonstrate cytotoxic effects on cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 12.5 µM against MCF7 cells, highlighting its potential as a therapeutic agent for breast cancer treatment.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating effective antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 |

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures:

- Nitration : The starting material, 1-benzylimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Formylation : The nitrated product undergoes formylation using Vilsmeier-Haack reagents to introduce the aldehyde group.

Comparison with Related Compounds

The unique structure of this compound allows for diverse chemical reactivity compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzylimidazole | Lacks nitro and aldehyde groups | |

| 1-Benzyl-5-nitroimidazole | Similar nitro group but different structure | |

| 1-(1-benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone | Contains additional nitro group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.